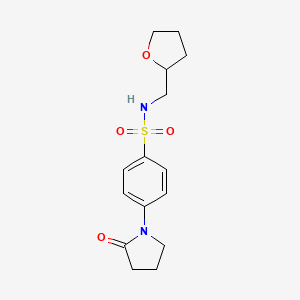
N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide, also known as DCPA, is a synthetic herbicide that belongs to the family of cyclohexanone herbicides. DCPA is widely used in agriculture for weed control in various crops, including cotton, soybeans, peanuts, and vegetables. The herbicide works by inhibiting the growth of weeds by disrupting their cell division process.
Mecanismo De Acción
N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide works by inhibiting the synthesis of fatty acids in the target plants, which leads to disruption of their cell division process, ultimately resulting in their death. N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide specifically inhibits the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide has been shown to have low toxicity to humans and animals. However, it can cause skin irritation and eye damage upon contact. N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide has also been shown to have some adverse effects on non-target plants and animals, such as reduced growth and reproduction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide is widely used in laboratory experiments due to its effectiveness in controlling weeds. It is also relatively easy to synthesize and purify. However, N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide has some limitations, such as its potential adverse effects on non-target plants and animals, and its limited solubility in water.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide. One area of research is the development of new formulations of N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide that are more effective and environmentally friendly. Another area of research is the study of the potential use of N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide in the treatment of certain diseases, such as cancer and Alzheimer's disease. Additionally, more research is needed to understand the potential adverse effects of N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide on non-target plants and animals, and to develop strategies to mitigate these effects.
Métodos De Síntesis
N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide can be synthesized by reacting 2,6-dichlorobenzonitrile with cyclopropylmagnesium bromide, followed by reaction with acetic anhydride. The resulting compound is then purified by recrystallization to obtain pure N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective in controlling a wide range of weeds, including annual grasses, broadleaf weeds, and sedges. N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide has also been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c12-9-2-1-3-10(13)8(9)6-11(15)14-7-4-5-7/h1-3,7H,4-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZFDEYFKGQENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677090 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methyl]amine](/img/structure/B5119705.png)
![1-(2-hydroxyethyl)-2,7,7-trimethyl-1,2,3,6,7,9-hexahydro-5H-imidazo[1,2-a]pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-5-one](/img/structure/B5119711.png)

![2-methyl-3-{5-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5119723.png)

![5-{[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5119744.png)
![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5119759.png)

![N-(3-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5119764.png)
![5-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119786.png)
![2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone](/img/structure/B5119787.png)

![methyl {[4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetate](/img/structure/B5119791.png)
![1-cyclohexyl-2-(4-methoxy-2,5-dimethylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5119796.png)